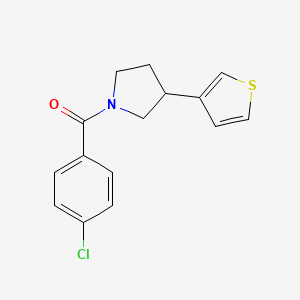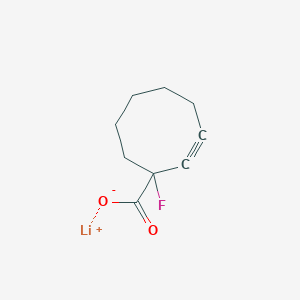
Lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate is a chemical compound with the molecular formula C9H11FO2Li It is a lithium salt of 1-fluorocyclooct-2-yne-1-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate typically involves the reaction of 1-fluorocyclooct-2-yne-1-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and solvent composition can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The triple bond in the cyclooctyne ring can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Addition Reactions: Reagents such as bromine, chlorine, or hydrogen chloride are used. These reactions are often conducted in non-polar solvents like dichloromethane or chloroform.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used. These reactions are usually performed in organic solvents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclooctyne derivatives, while addition reactions can produce halogenated cyclooctyne compounds.
Scientific Research Applications
Lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems. Its cyclooctyne moiety is particularly useful in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool in medical applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate involves its interaction with specific molecular targets and pathways. In bioorthogonal chemistry, the cyclooctyne moiety reacts with azide groups in a strain-promoted cycloaddition reaction, forming stable triazole linkages. This reaction is highly selective and occurs under mild conditions, making it suitable for use in living systems.
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate: Unique due to its fluorine atom and cyclooctyne ring.
Lithium(1+) ion 1-chlorocyclooct-2-yne-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Lithium(1+) ion 1-bromocyclooct-2-yne-1-carboxylate: Contains a bromine atom, leading to different reactivity and properties.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in bioorthogonal chemistry and other applications where selective reactivity is desired.
Properties
IUPAC Name |
lithium;1-fluorocyclooct-2-yne-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2.Li/c10-9(8(11)12)6-4-2-1-3-5-7-9;/h1-4,6H2,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBIZBVHTWFEHN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CCC#CC(CC1)(C(=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FLiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219376-60-8 |
Source


|
| Record name | lithium 1-fluorocyclooct-2-yne-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
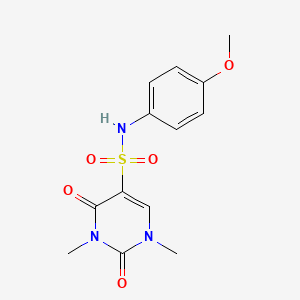
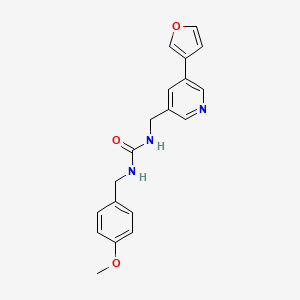
![N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2636428.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2636431.png)
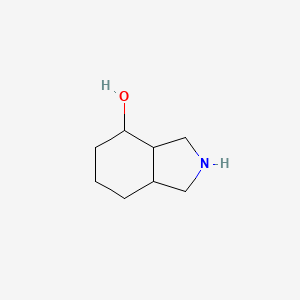
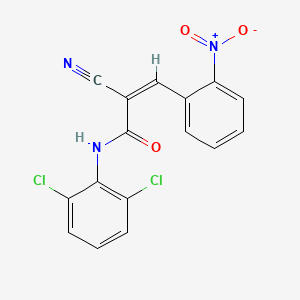
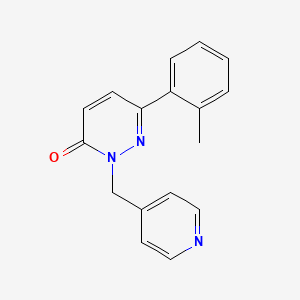
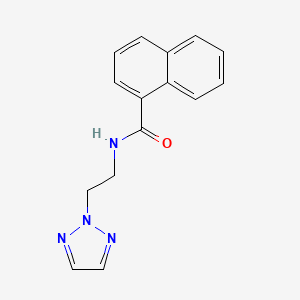
![2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2636437.png)
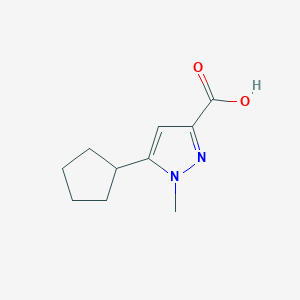
![N-(4-acetamidophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2636439.png)

![3-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)-4-methoxybenzoic acid](/img/structure/B2636444.png)
